1-Butyl-4-methylpyridinium bromide

DFT electronic structure ionic liquid ion-pair energetics band gap engineering

Researchers requiring a stable, high-purity pyridinium ionic liquid for electrochemical or pharmaceutical intermediate applications often face inconsistent quality and supply. 1-Butyl-4-methylpyridinium bromide (BMPyBr) addresses these challenges with verifiable differentiation: • Enhanced electrochemical stability: +0.14 eV wider HOMO-LUMO gap vs. unsubstituted analog, enabling robust electrolyte performance in batteries and supercapacitors. • Optimized phase-transfer behavior: Lower water miscibility than imidazolium ILs, improving recovery in aqueous-organic extractions. • Reliable solid-state handling: Melting point 134-136 °C with ≥98% HPLC purity ensures precise gravimetric preparation and reproducible syntheses. Supplied with full documentation; bulk quantities available.

Molecular Formula C10H16BrN
Molecular Weight 230.14 g/mol
CAS No. 65350-59-6
Cat. No. B1282772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-methylpyridinium bromide
CAS65350-59-6
Molecular FormulaC10H16BrN
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=C(C=C1)C.[Br-]
InChIInChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
InChIKeyUWVZAZVPOZTKNM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-4-methylpyridinium Bromide (CAS 65350-59-6): Ionic Liquid Identity and Core Physicochemical Profile


1-Butyl-4-methylpyridinium bromide (BMPyBr; C₁₀H₁₆BrN; MW 230.14 g/mol) is a pyridinium-based ionic liquid (IL) consisting of a 1-butyl-4-methylpyridinium cation and a bromide anion [1]. It is a solid at room temperature with a melting point of 134–136 °C (reported range: 134–139 °C depending on purity ≥ 98% HPLC) and is soluble in water and organic solvents . The compound belongs to the broader class of N-alkylpyridinium halide salts used as intermediates, electrolytes, and designer solvents, where the combination of the pyridinium aromatic core, the butyl N-substituent, and the para-methyl group collectively defines its physicochemical signature [2][3].

Why 1-Butyl-4-methylpyridinium Bromide Cannot Be Interchanged with Imidazolium or Unsubstituted Pyridinium Analogs


Pyridinium-based ionic liquids exhibit systematically different thermodynamic and solvation behavior compared to their imidazolium counterparts, and the presence of a para-methyl substituent further modulates electronic properties and thermal stability relative to the unsubstituted 1-butylpyridinium bromide [1][2][3]. Generic substitution with a common imidazolium halide (e.g., 1-butyl-3-methylimidazolium bromide) or the unsubstituted pyridinium analog can alter melting point, water miscibility, solute–solvent interaction strength, and electronic band gap, thereby affecting performance in temperature-controlled syntheses, liquid–liquid extractions, and electrochemical applications [4][5]. The quantitative evidence below documents where the target compound possesses verifiable differentiation that matters for scientific selection.

Quantitative Differentiation Evidence: 1-Butyl-4-methylpyridinium Bromide vs. Structural Analogs


Theoretical Band Gap Widening upon para-Methyl Substitution: 1-Butyl-4-methylpyridinium Bromide vs. 1-Butylpyridinium Bromide

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that introducing a –CH₃ group at the 4-position of the 1-butylpyridinium cation increases the theoretical HOMO–LUMO band gap of the bromide ion pair from 2.74 eV (1-butylpyridinium bromide) to 2.88 eV (1-butyl-4-methylpyridinium bromide), a +0.14 eV shift [1]. In contrast, the same –CH₃ substitution decreased the band gap for the BF₄⁻ ion pair from 4.90 to 4.89 eV and increased it from 3.78 to 3.96 eV for the Cl⁻ pair [1]. This anion-dependent modulation of electronic structure is attributed to the electron-releasing effect of the para-methyl group altering the cation's π-electron density and consequently its interaction with hard vs. soft anions [1].

DFT electronic structure ionic liquid ion-pair energetics band gap engineering

Melting Point Elevation by para-Methyl Substitution: 1-Butyl-4-methylpyridinium Bromide vs. 1-Butylpyridinium Bromide

The melting point of 1-butyl-4-methylpyridinium bromide (134–136 °C, with TCI reporting 135–139 °C at >98% purity ) is approximately 30 °C higher than that of the unsubstituted 1-butylpyridinium bromide (104–107 °C ; 105 °C with density 0.96 g/cm³ ). This significant elevation is attributed to enhanced cation–anion coulombic interactions and crystal packing forces conferred by the electron-donating para-methyl group, as demonstrated by single-crystal X-ray diffraction studies showing that halide salts of methyl-substituted pyridinium cations form higher-dimensional hydrogen-bonded networks compared to unsubstituted analogs [1]. For comparison, 1-butyl-4-methylpyridinium chloride melts even higher at 158–160 °C, reflecting the stronger electrostatic binding of the smaller Cl⁻ anion .

thermal properties ionic liquid solid–liquid transition cation substitution effect

Stronger Solute–Solvent Interactions of Pyridinium vs. Imidazolium Ionic Liquids in Aqueous Polyethylene Glycol Systems

In a systematic study of L(+)-lactic acid in aqueous polyethylene glycol solutions containing either 1-butyl-4-methylpyridinium halide or 1-butyl-3-methylimidazolium halide, the infinite dilution apparent molar volumes (Vϕ⁰) and viscosity B-coefficients consistently indicated stronger solute–solvent interactions in the presence of the pyridinium-based ionic liquids than in the imidazolium-based analogs [1]. The study reports that Vϕ⁰ values for lactic acid increased with both IL concentration and temperature (T = 288.15–318.15 K), with pyridinium ILs yielding systematically larger positive transfer volumes, reflecting stronger solvation of the solute by the pyridinium cation [1]. The observed trend is independent of the halide anion identity (Br⁻ or Cl⁻) and is attributed to the greater polarizability and hydrogen-bond basicity of the pyridinium ring compared to the imidazolium ring [1][2].

solute–solvent interactions thermodynamic transport properties pyridinium vs. imidazolium ILs

Class-Level Differentiation: Pyridinium Cations Exhibit Higher Melting Points, Lower Water Solubility, and Higher Polarity than Imidazolium Cations

A comprehensive study of seven ionic liquids containing either 1-methyl-3-octylimidazolium or 1-butyl-4-methylpyridinium cations paired with four different anions (triflate, dicyanamide, bis(trifluoromethylsulfonyl)imide, nonafluorobutyl sulfonate) established that ionic liquids with pyridinium cations consistently exhibit higher melting points, lower solubility in water, and higher polarity than those with imidazolium cations [1][2]. The same class-level trend is confirmed by independent studies on hydrophobic pyridinium ILs, which are described as 'nearly immiscible in water' compared to imidazolium analogs of similar alkyl chain length [3]. The Kamlet–Taft solvatochromic parameters for 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide were measured across 25–65 °C, showing that the pyridinium cation confers higher dipolarity/polarizability (π*) and hydrogen-bond basicity (β) compared to imidazolium benchmarks, and that the para-methyl substituent further modulates these parameters relative to unsubstituted pyridinium cations [4].

cation class comparison melting point water solubility polarity

Crystal Structure Differentiation: Directional Hydrogen-Bond Networks in Halide Salts vs. PF₆⁻ Salts Affect Melting Behavior

Single-crystal X-ray diffraction of 1-butyl-4-methylpyridinium bromide [b4mpy]Br reveals that the cation–anion interactions are dominated by highly directional C–H···Br⁻ hydrogen bonds, leading to higher-dimensional (2D/3D) packing motifs [1]. In contrast, the corresponding hexafluorophosphate salt [b4mpy][PF₆] forms low-dimensional assemblies based primarily on weaker van der Waals interactions, correlating with its significantly lower melting point [1]. The structural analysis further shows that the cation's para-methyl group sterically directs the preferred sites of anion interaction, creating a structure-ordering rigidity that accommodates variable anions differently depending on their size and hydrogen-bond acceptor ability [1]. This structural rationale explains why the bromide salt melts at 134–136 °C whereas the PF₆⁻ analog is a room-temperature liquid, and provides a predictive framework for selecting counterions to tune thermal properties without altering the cation core [1].

single-crystal X-ray diffraction cation–anion packing hydrogen bonding

Thermal Stability Parameters of 4-Methyl-1-butylpyridinium Bromide vs. 1-Butylpyridinium Bromide in Filler-Modified Composites

In a study on graphene nanoplatelet (GnP) modification for styrene–butadiene rubber composites, the thermal stability parameters (T₀₂, initial decomposition temperature; TMAX, temperature of maximal degradation rate) were measured for both 1-butylpyridinium bromide (BPyBr) and 4-methyl-1-butylpyridinium bromide (BmPyBr) [1]. The presence of the para-methyl group in BmPyBr altered the textural properties of the modified filler: BPyBr restricted microporosity, whereas BmPyBr produced a more open filler structure without increasing average pore size [1][2]. Both ILs reduced the vulcanization temperature of the SBR compounds and affected the thermal stability of the final composites, demonstrating that the methyl substituent imparts functionally meaningful differences in composite processing behavior [2].

thermal stability filler modification ionic liquid comparison

Optimal Application Scenarios for 1-Butyl-4-methylpyridinium Bromide Based on Quantitative Differentiation Evidence


Electrochemical Electrolyte Systems Requiring Wider Electrochemical Windows

The +0.14 eV increase in theoretical band gap (2.74 → 2.88 eV) upon para-methyl substitution of the pyridinium bromide ion pair [1] suggests that 1-butyl-4-methylpyridinium bromide offers enhanced electrochemical stability compared to the unsubstituted analog. This widened HOMO–LUMO gap implies a larger electrochemical window before oxidative or reductive decomposition occurs, making it a preferred candidate for use as a supporting electrolyte in batteries, supercapacitors, or electrodeposition baths where voltage stability is paramount. The solid-state handling (mp 134–136 °C) also facilitates precise gravimetric preparation of electrolyte solutions.

Liquid–Liquid Extraction and Separation Processes Leveraging Lower Water Miscibility

The well-documented class-level property that pyridinium-based ionic liquids exhibit lower water solubility than imidazolium analogs, with hydrophobic pyridinium ILs being 'nearly immiscible in water' [2][3], positions 1-butyl-4-methylpyridinium bromide as a superior phase-transfer medium for aqueous–organic extractions. For applications such as metal ion extraction, organic pollutant removal, or biphasic catalysis, the reduced aqueous cross-contamination translates to higher recovery efficiency and lower IL loss to the aqueous phase compared to imidazolium bromide alternatives.

Synthesis of Phthalocyanine Complexes via Pyridinium Salt Intermediates

1-Butyl-4-methylpyridinium bromide is specifically cited as a pharmaceutical synthesis intermediate for preparing phthalocyanine (Pc) complexes . The well-defined crystalline solid form (mp 134–136 °C, purity ≥ 98%) enables stoichiometric control in quaternization and subsequent metal-templated macrocyclization reactions. The para-methyl group provides steric and electronic modulation of the pyridinium leaving-group character distinct from unsubstituted or 2-methyl isomers, potentially influencing Pc ring-formation kinetics and product purity.

Polar Reaction Media for Solute-Sensitive Thermodynamic Studies

The experimentally demonstrated stronger solute–solvent interactions of pyridinium ILs over imidazolium ILs in aqueous PEG systems [4] make 1-butyl-4-methylpyridinium bromide a better choice for studying thermodynamic and transport properties of polar biomolecules (e.g., amino acids, drugs, metabolites). Its higher polarity and hydrogen-bond basicity, as quantified by Kamlet–Taft parameters (elevated β and π* values relative to imidazolium benchmarks) [5], provide a solvation environment that more effectively disrupts solute–solute aggregation, yielding more reliable infinite-dilution thermodynamic parameters.

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